5-Nitrobenzotriazole

Description

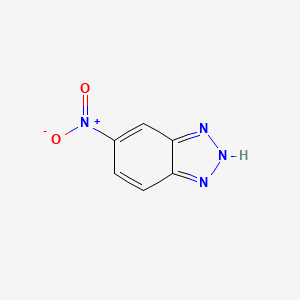

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)4-1-2-5-6(3-4)8-9-7-5/h1-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCDQWRMYHJTMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Record name | 5-NITROBENZOTRIAZOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062329 | |

| Record name | 5-Nitrobenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-nitrobenzotriazol appears as a solid or liquid. May explode under prolonged exposure to heat or fire. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments. | |

| Record name | 5-NITROBENZOTRIAZOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2338-12-7 | |

| Record name | 5-NITROBENZOTRIAZOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19600 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Nitrobenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazole, 6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitrobenzotriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitrobenzotriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzotriazole, 6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Nitrobenzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrobenzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Nitrobenzotriazole

Executive Summary

5-Nitrobenzotriazole (CAS No. 2338-12-7) is a pivotal heterocyclic compound characterized by a fused benzene and triazole ring system, functionalized with a nitro group. This structural arrangement confers a unique profile of physical and chemical properties, rendering it a valuable intermediate in organic synthesis, a component in energetic materials, and a subject of interest in medicinal chemistry. This guide provides a comprehensive technical overview of its properties, intended for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic profile, chemical reactivity, and provide field-proven protocols for its synthesis and handling, grounded in established scientific principles.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to establish its precise structure and nomenclature. This compound exists as a tautomeric mixture, although it is predominantly found as the 1H-tautomer. The electron-withdrawing nature of the nitro group at the 5-position significantly influences the electron density distribution across the aromatic system, which is a key determinant of its reactivity and spectral properties.

dot graph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} end_dot Figure 1: Molecular Structure of 5-Nitro-1H-benzotriazole.

Table 1: Compound Identification

| Identifier | Value | Reference(s) |

|---|---|---|

| CAS Number | 2338-12-7 | [1][2][3][4] |

| Molecular Formula | C₆H₄N₄O₂ | [2][3][4][5] |

| Molecular Weight | 164.12 g/mol | [2][4][5] |

| IUPAC Name | 5-nitro-1H-benzotriazole | [5] |

| Synonyms | 6-Nitrobenzotriazole, 5-Nitrobenzo-1,2,3-triazole | [1][3][5] |

| InChI Key | AOCDQWRMYHJTMY-UHFFFAOYSA-N | [2] |

| SMILES | O=c1ccc2[nH]nnc2c1 |[2] |

Physical and Physicochemical Properties

The physical state and solubility of a compound are paramount for its handling, formulation, and reaction setup. This compound is typically a stable crystalline solid. Its solubility is dictated by the polarity imparted by the triazole and nitro functionalities, balanced against the nonpolar aromatic ring.

Table 2: Physical and Physicochemical Data

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | White to off-white or yellow crystalline solid. | [1][3] |

| Melting Point | 206-217 °C | [1][2][4][6] |

| Boiling Point | ~292-393 °C at 760 mmHg (often with decomposition) | [1][4][6] |

| Density | ~1.51 - 1.64 g/cm³ | [1][4][6] |

| pKa | 6.62 ± 0.40 | [1][4] |

| LogP (Octanol/Water) | 1.95 | [2] |

| Water Solubility | Low to sparingly soluble. | [3] |

| Organic Solvent Solubility | Soluble in ethanol, acetone, and DMF. |[3] |

Expert Insights: The wide range reported for the melting point may be indicative of variances in purity or crystalline form. A sharp melting point is a key indicator of high purity. The pKa of ~6.6 suggests that the N-H proton of the triazole ring is weakly acidic, a property that can be exploited in synthesis for N-alkylation or N-arylation reactions under basic conditions. While quantitative solubility data is not widely published, its miscibility in polar aprotic solvents like DMF makes it a suitable solvent for reactions involving this reagent.[7]

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The following sections describe the expected spectral characteristics of this compound based on its functional groups and data from analogous structures.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides a fingerprint of the molecule's functional groups.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| ~3350 | N-H Stretch | Triazole Ring | Medium, Broad |

| 1590-1610 | C=C Stretch | Aromatic Ring | Medium |

| ~1595 | N-H Bend | Triazole Ring | Medium |

| 1500-1560 | N=O Asymmetric Stretch | Nitro Group | Strong |

| 1340-1380 | N=O Symmetric Stretch | Nitro Group | Strong |

| 1200-1210 | C-H In-plane Bend | Aromatic Ring | Medium |

| 740-780 | C-H Out-of-plane Bend | Aromatic Ring | Strong |

Causality: The two strong bands for the nitro group (asymmetric and symmetric stretching) are highly characteristic and are a primary diagnostic tool for confirming the success of a nitration reaction.[8] The N-H stretching frequency can be influenced by hydrogen bonding in the solid state, often appearing as a broad signal.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region will display signals for the three protons on the benzene ring. Due to the asymmetry introduced by the nitro group, these protons are chemically non-equivalent and will likely appear as a complex multiplet or as distinct doublets and doublet of doublets between δ 7.5 and 9.0 ppm . The deshielding effect of the nitro group will shift protons ortho and para to it further downfield.[3][10] The N-H proton of the triazole ring is expected to be a broad singlet, with a chemical shift that is highly dependent on solvent and concentration, typically appearing above δ 10 ppm .[3]

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons. Carbons attached to or in close proximity to the electron-withdrawing nitro group and the triazole ring will be shifted downfield. The carbon atom bearing the nitro group (C5) is expected to be significantly deshielded, appearing in the δ 140-155 ppm range.[11][12] The other aromatic carbons will resonate in the typical δ 110-140 ppm region.[12][13]

UV-Visible Spectroscopy

This compound's conjugated system gives rise to characteristic absorptions in the UV-Vis region. Based on analogous nitro-aromatic compounds, two primary absorption bands are expected:[14][15]

-

A strong absorption band around 250-280 nm , corresponding to a π→π * transition within the aromatic system.

-

A weaker, longer-wavelength band around 320-360 nm , attributed to an n→π * transition involving the non-bonding electrons of the nitro group's oxygen atoms.[14]

This property makes UV-Vis spectroscopy a viable method for quantitative analysis, for instance, in monitoring reaction progress or determining solubility.[16]

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), this compound will exhibit a clear molecular ion peak (M⁺) at m/z = 164.[17] Common fragmentation patterns would involve the loss of NO₂ (m/z = 118) and the sequential loss of N₂ molecules from the triazole ring.

Chemical Properties and Reactivity

Stability and Hazards

This compound is a high-energy material and must be handled with appropriate caution.

-

Thermal Stability: It is stable under standard conditions but can decompose explosively upon prolonged exposure to heat or fire.[5][6]

-

Mechanical Sensitivity: As with many nitro-aromatic compounds, it is sensitive to shock, friction, and impact.[5][6]

-

Reactivity Hazards: Dust can form explosive mixtures in air.[5][6] It is classified under UN number 0385 as an explosive (Division 1.1D).[5]

Chemical Reactivity

The chemistry of this compound is dominated by the interplay between the triazole ring and the electron-withdrawing nitro group.

-

Acidity: The N-H proton is acidic enough (pKa ~6.6) to be removed by moderate bases, allowing for N-alkylation or N-arylation to generate 1-substituted or 2-substituted derivatives.

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the benzene ring towards nucleophilic attack. This makes it a substrate for reactions like the Vicarious Nucleophilic Substitution (VNS), where carbanions can displace a hydrogen atom, typically at a position ortho or para to the nitro group.[18]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (5-Aminobenzotriazole) using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C). This product is a key precursor for the synthesis of dyes, pharmaceuticals, and other complex heterocyclic systems.

Safety and Handling

Given its hazardous nature, strict adherence to safety protocols is mandatory.

Table 4: GHS Hazard Information

| Hazard Class | Code | Statement |

|---|---|---|

| Explosive | - | Division 1.1, May explode under prolonged exposure to heat or fire. |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[19]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Use spark-proof tools and avoid shock, friction, and heat.[19]

-

Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials (e.g., strong oxidizing agents, bases). Keep the container tightly closed.

Experimental Protocols

The following protocols are provided as a guide for laboratory-scale synthesis and purification. They are based on established procedures for similar compounds and should be adapted and optimized by the researcher.

Synthesis of this compound

This procedure involves the nitration of 1H-Benzotriazole. The reaction is highly exothermic and requires careful temperature control.

dot graph "synthesis_workflow" { graph [rankdir="LR", bgcolor="#F1F3F4", splines=true]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} end_dot Figure 2: General workflow for the synthesis and purification of this compound.

Methodology:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully dissolve 1H-Benzotriazole (1 equivalent) in concentrated sulfuric acid. Cool the mixture to 0-5 °C using an ice-salt bath.[1]

-

Nitration: Slowly add concentrated nitric acid (1.1 equivalents) dropwise via the dropping funnel. Crucial: Maintain the internal temperature below 10 °C throughout the addition to prevent runaway reactions and the formation of dinitro byproducts.

-

Reaction Drive: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-90 °C and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring. A precipitate will form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper.[20]

Purification by Recrystallization

Recrystallization is the most effective method for purifying the crude product. The choice of solvent is critical.[4][6][21]

Methodology:

-

Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethanol/water mixture is often a good starting point.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of hot solvent (e.g., ethanol) until the solid just dissolves.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.[6]

-

Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities.[4]

-

Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove all traces of solvent. Determine the melting point of the purified product to assess its purity.

Conclusion

This compound is a compound with a rich and multifaceted chemical profile. Its physical properties make it a manageable solid in a laboratory setting, while its electronic characteristics, driven by the nitro-functionalized benzotriazole core, open avenues for diverse chemical transformations. However, its energetic nature demands rigorous safety protocols. This guide has synthesized critical data and provided actionable protocols to empower researchers in their work with this versatile chemical intermediate. A thorough understanding of these fundamental properties is the bedrock for innovation in its application, from organic synthesis to the development of advanced materials and therapeutics.

References

-

Chemox ChemoPharma Industries. (n.d.). 5-Nitro Benzotriazole. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. In Tables for Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61301, 1H-Benzotriazole, 6-nitro-. Retrieved from [Link]

-

PubChemLite. (2026). This compound (C6H4N4O2). Université du Luxembourg. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole, 5-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole, 5-nitro- Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of nitrobenzene amination products. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

- Suwiński, J., & Wagner, P. (2012). On the reactions of tertiary carbanions with some nitroindazoles and nitrobenzotriazoles. ARKIVOC, 2012(8), 169-186.

-

vibzz lab. (2023, April 19). Benzotriazole : Organic Synthesis [Video]. YouTube. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (n.d.). A Comprehensive Review on Synthesis and Biological Activities of Benzotriazole Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Imhof, P., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(21), 10378-10386.

-

University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of benzotriazole. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Royal Society of Chemistry Education. (n.d.). Purifying by recrystallisation. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 5-nitro-2-(4-nitrophenyl)-1H-benzo[d]imidazole (3d) with KBr pellet. Retrieved from [Link]

-

Process Insights. (2023, February 6). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. web.pdx.edu [web.pdx.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. researchgate.net [researchgate.net]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. compoundchem.com [compoundchem.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 15. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. process-insights.com [process-insights.com]

- 17. 1H-Benzotriazole, 5-nitro- [webbook.nist.gov]

- 18. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 19. people.chem.umass.edu [people.chem.umass.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]

A Spectroscopic Deep Dive: Unraveling the Molecular Signature of 5-Nitrobenzotriazole

For the discerning researcher in materials science, organic synthesis, and pharmaceutical development, a thorough understanding of a molecule's structural and electronic properties is paramount. 5-Nitrobenzotriazole, a seemingly simple heterocyclic compound, presents a fascinating case study in molecular characterization. Its utility as a corrosion inhibitor, a reagent in organic synthesis, and a potential scaffold in medicinal chemistry necessitates a robust analytical framework for its identification and quality control.

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound, moving beyond a mere listing of values to explain the "why" behind the spectra. We will explore the NMR, IR, and UV-Vis data through the lens of field-proven insights, offering a practical and comprehensive resource for scientists.

Molecular Structure and Inherent Duality: Tautomerism

This compound (C₆H₄N₄O₂) is an aromatic heterocycle characterized by a benzene ring fused to a 1,2,3-triazole ring, with a nitro group substituent on the benzene moiety. A critical feature of the benzotriazole core is its prototropic tautomerism. The proton on the triazole ring can reside on either the N1 or N3 nitrogen atom, leading to two tautomeric forms: 1H- and 2H- (or 3H-). This equilibrium is a crucial consideration as it can influence the electronic environment and, consequently, the spectroscopic output. Quantum chemistry and multinuclear NMR studies have been employed to investigate the tautomerism of nitrobenzotriazoles.

Caption: Tautomeric equilibrium between 1H- and 2H-forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol: NMR Analysis

A robust and reproducible protocol is the foundation of trustworthy data.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice due to its high boiling point and ability to dissolve a wide range of polar organic compounds. The residual solvent peak for ¹H NMR in DMSO-d₆ appears at ~2.50 ppm and for ¹³C NMR at ~39.52 ppm.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum over a spectral width of 0-200 ppm.

-

A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Employ a relaxation delay (D1) of 2-5 seconds to ensure proper relaxation of quaternary carbons.

-

¹H NMR Spectral Interpretation

The aromatic region of the ¹H NMR spectrum of this compound is expected to show a complex pattern due to the asymmetry of the molecule. The electron-withdrawing nitro group strongly deshields adjacent protons, shifting them downfield. The protons on the benzene ring will exhibit spin-spin coupling, leading to splitting patterns (doublets, doublet of doublets).

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | ~8.7 - 8.9 | d | ~2.0 | Strongly deshielded by adjacent nitro group and triazole ring. |

| H-6 | ~8.2 - 8.4 | dd | ~9.0, 2.0 | Ortho-coupled to H-7 and meta-coupled to H-4. Deshielded by nitro group. |

| H-7 | ~7.8 - 8.0 | d | ~9.0 | Ortho-coupled to H-6. |

| N-H (Triazole) | ~15.0 - 16.0 | br s | - | Highly deshielded, broad signal due to tautomerism and exchange. |

Note: These are estimated values based on analogous structures. Actual experimental values may vary slightly.

¹³C NMR Spectral Interpretation

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet. The chemical shifts are highly informative about the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-5 (C-NO₂) | ~145 - 148 | Strongly deshielded by the directly attached electron-withdrawing nitro group. |

| C-7a (fusion) | ~142 - 145 | Quaternary carbon at the ring fusion, deshielded by the triazole ring. |

| C-3a (fusion) | ~130 - 135 | Quaternary carbon at the ring fusion. |

| C-6 | ~125 - 128 | Aromatic CH carbon. |

| C-4 | ~118 - 122 | Aromatic CH carbon, influenced by the nitro group. |

| C-7 | ~115 - 118 | Aromatic CH carbon. |

Note: These are estimated values based on data for similar heterocyclic compounds. The specific tautomeric form present can influence the shifts of the fusion carbons (C-3a and C-7a).

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Experimental Protocol: FTIR Analysis (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty spectrometer beforehand.

Caption: Standard workflow for preparing a solid sample for FTIR analysis.

IR Spectral Interpretation

The IR spectrum of this compound is dominated by absorptions from the nitro group, the aromatic ring, and the N-H bond of the triazole.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3200 - 3000 | N-H Stretch | Triazole Ring | Medium, Broad |

| 3100 - 3050 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 1620 - 1590 | C=C Stretch | Aromatic Ring | Medium |

| 1560 - 1520 | N=O Asymmetric Stretch | Nitro Group (-NO₂) ** | Very Strong |

| 1350 - 1320 | N=O Symmetric Stretch | Nitro Group (-NO₂) ** | Very Strong |

| 850 - 750 | C-H Out-of-plane Bend | Aromatic Ring | Strong |

The two most intense and diagnostic peaks in the spectrum are the asymmetric and symmetric stretches of the nitro group, which provide unambiguous evidence for its presence.

UV-Visible Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides insights into the conjugated electronic systems within a molecule. Benzotriazoles and nitroaromatic compounds have characteristic electronic transitions that can be monitored with this technique.

Experimental Protocol: UV-Vis Analysis

-

Solvent Selection: Use a UV-grade solvent such as methanol or ethanol. Methanol is a good choice as it is transparent above 210 nm.

-

Sample Preparation: Prepare a dilute stock solution of this compound of known concentration. Further dilute this stock solution to obtain a final concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU.

-

Data Acquisition: Record the spectrum from approximately 400 nm down to 200 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.

UV-Vis Spectral Interpretation

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* and potentially n→π* transitions.

-

π→π Transitions:* Strong absorptions are expected due to electronic excitations within the conjugated benzotriazole system. These typically occur at shorter wavelengths (e.g., 220-280 nm).

-

Charge-Transfer Band: The presence of the electron-donating benzotriazole ring system and the electron-withdrawing nitro group can lead to an intramolecular charge-transfer (ICT) band. This band usually appears at a longer wavelength (e.g., >300 nm) and is characteristic of such "push-pull" systems.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound (in Methanol)

| Predicted λ_max (nm) | Molar Absorptivity (ε) | Transition Type |

| ~230 - 250 | High | π→π* (Benzene/Triazole Core) |

| ~300 - 340 | Medium to High | π→π* (Intramolecular Charge Transfer) |

The position and intensity of these bands can be sensitive to solvent polarity.

Context is Key: Synthesis and Purity

The reliability of any spectroscopic data is contingent on the purity of the sample. This compound is typically synthesized via the diazotization of 4-nitro-o-phenylenediamine with nitrous acid (generated in situ from sodium nitrite and an acid).

Caption: A simplified workflow for the synthesis and purification of this compound.

Potential impurities could include unreacted starting material or isomeric side products (e.g., 6- or 7-nitrobenzotriazole), which would introduce additional signals into the spectra. Therefore, purification, typically by recrystallization, is a critical self-validating step before spectroscopic analysis.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process where NMR, IR, and UV-Vis spectroscopy each provide a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, FTIR provides a rapid fingerprint of the key functional groups (especially the nitro group), and UV-Vis spectroscopy elucidates the electronic nature of the conjugated system. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently verify the identity, purity, and structure of this important chemical compound, ensuring the integrity of their downstream applications.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

- Begtrup, M., et al. (2008). ¹H, ¹³C and ¹⁵N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Magnetic Resonance in Chemistry.

-

ResearchGate. (n.d.). Figure S10. ¹H NMR spectrum of compound 5 in DMSO- d 6. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzotriazole, 6-nitro-. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). List of the most significant infrared (FTIR) bands and related functional groups assigned for. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra (KBr) of (5). located close to a IR band (≈ 530 cm-1 ) of.... Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C-NMR spectrum of 5b (75.5 MHz, DMSO-d6). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, 5%_DMSO, experimental) (HMDB0003099). Retrieved from [Link]

-

University of Notre Dame. (n.d.). ¹³C NMR (d6-DMSO, 151 MHz). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). UV−vis absorption spectra of 5 in methanol on the addition of up to 0.5.... Retrieved from [Link]

- El-Gazzar, A. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. MDPI.

- Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics.

-

Dolan, J. W. (n.d.). Many chromatographers overlook the UV-absorbance properties of the solvents they. LC Troubleshooting Bible. Retrieved from [Link]

-

GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. Retrieved from [Link]

- Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics.

-

Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the obtained polymers in KBr. Retrieved from [Link]

-

Process Insights. (2023). APPLICATION NOTE - Benzotriazole Using Fiber Optic-based, UV-VIS Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

An In-Depth Technical Guide to 5-Nitrobenzotriazole (CAS: 2338-12-7): Properties, Synthesis, and Applications in Modern Research

This document provides a comprehensive technical overview of 5-Nitrobenzotriazole, a pivotal heterocyclic compound. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond simple data recitation. It delves into the mechanistic reasoning behind its synthesis, the practicalities of its characterization, and its strategic importance as a synthetic intermediate. Every piece of information is grounded in established scientific literature to ensure the highest degree of accuracy and trustworthiness.

Core Molecular Identity and Structure

This compound is an organic compound featuring a benzotriazole core, which is a bicyclic structure formed by the fusion of a benzene ring with a 1,2,3-triazole ring.[1] The defining feature of this molecule is the nitro group (-NO₂) substituted on the benzene portion of the scaffold, which significantly influences its chemical reactivity and physical properties.[1]

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

| Identifier | Value | Source(s) |

| CAS Number | 2338-12-7 | [1][2][3][4][5] |

| Molecular Formula | C₆H₄N₄O₂ | [2][3][5][6][7] |

| Molecular Weight | 164.12 g/mol | [2][3][6][7] |

| IUPAC Name | 5-nitro-1H-benzotriazole | [3] |

| InChI | InChI=1S/C6H4N4O2/c11-10(12)4-1-2-5-6(3-4)8-9-7-5/h1-3H,(H,7,8,9) | [1][3][6] |

| InChIKey | AOCDQWRMYHJTMY-UHFFFAOYSA-N | [1][3][6][8] |

| Canonical SMILES | C1=CC2=NNN=C2C=C1[O-] | [7] |

Molecular Structure and Tautomerism

Benzotriazole exists in two tautomeric forms, the 1H- and 2H- forms, with the 1H- tautomer being predominant.[9] This phenomenon means that substitution at the 5-position is equivalent to substitution at the 6-position, leading to synonymous names such as this compound and 6-Nitrobenzotriazole for the same chemical entity.[1][3]

Caption: Tautomeric forms of this compound.

Physicochemical and Safety Profile

Understanding the physical properties and safety hazards is a prerequisite for any laboratory work. This compound is typically a yellow crystalline solid with limited water solubility but is soluble in common organic solvents like acetone and ethanol.[1]

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 206-207 °C | [2][4] |

| Boiling Point | ~291.56 °C (rough estimate) | [2][4] |

| pKa | 6.62 ± 0.40 (Predicted) | [2][4] |

| Solubility | Low in water; Soluble in ethanol, acetone | [1] |

Safety and Handling

As with many nitroaromatic compounds, this compound presents significant safety hazards that demand strict adherence to handling protocols.[1] The triazole ring system, especially when substituted with nitro groups, can be energetic and sensitive to heat, friction, and impact.[7]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity / Irritant | GHS07 | Warning | H302: Harmful if swallowed.[10][11] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[10][11][12] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[10][11][12] |

| Explosive Hazard | - | - | May form explosive dust mixtures in air.[7] Treat as potentially explosive under heat or shock.[7] |

Core Handling Protocol:

-

Engineering Controls: Use only in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[12]

-

Storage: Store in a cool, dark, and well-ventilated area away from heat, sources of ignition, and incompatible materials like oxidizing agents.[12]

-

Handling: Avoid creating dust.[7] Use non-sparking tools. Avoid shock, friction, and prolonged exposure to heat.[7][12]

Synthesis and Mechanistic Insights

The synthesis of this compound is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry.[9] The causality of this reaction lies in the generation of a potent electrophile that can overcome the aromatic stability of the benzotriazole ring.

Principle of Synthesis: Electrophilic Nitration

The most common method for introducing a nitro group onto an aromatic ring is treatment with a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[13][14][15]

Mechanism:

-

Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[14][15]

-

Electrophilic Attack: The π-electron system of the benzotriazole ring acts as a nucleophile, attacking the nitronium ion. This step disrupts aromaticity and forms a resonance-stabilized carbocation intermediate (a sigma complex).

-

Rearomatization: A weak base, typically the bisulfate ion (HSO₄⁻) present in the mixture, abstracts a proton from the carbon atom bearing the new nitro group. The electrons from the C-H bond collapse back into the ring, restoring aromaticity and yielding the final this compound product.[13]

Caption: Synthetic pathway from this compound to a potential drug candidate.

Conclusion

This compound (CAS: 2338-12-7) is more than a catalog chemical; it is a foundational reagent with well-defined properties, a predictable synthesis rooted in fundamental organic principles, and significant potential for the development of novel chemical entities. Its utility is primarily derived from the strategic placement of the nitro group on the privileged benzotriazole scaffold, offering a gateway to a vast chemical space relevant to materials science, corrosion inhibition, and most notably, drug discovery. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for leveraging its full potential in a research setting.

References

-

National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole, 5-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole, 6-nitro-. In PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN105541740A - 5-n-butyl-1H-benzotriazole synthesis process.

-

SciSpace. (n.d.). Synthesis and antimycobacterial activity of selected nitrobenzyloxylated benzotriazoles. Retrieved from [Link]

-

Panicker, C. Y., et al. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. Journal of Molecular Structure, 1063, 16-29. Retrieved from [Link]

-

International Journal of Novel Research and Development. (n.d.). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. Retrieved from [Link]

-

Kamal, A., et al. (2015). Benzotriazole: An overview on its versatile biological behavior. PubMed Central. Retrieved from [Link]

-

Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. In Master Organic Chemistry. Retrieved from [Link]

-

Clark, J. (2000). the nitration of benzene - electrophilic substitution. In Chemguide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitration. Retrieved from [Link]

Sources

- 1. CAS 2338-12-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 2338-12-7 [m.chemicalbook.com]

- 3. 1H-Benzotriazole, 5-nitro- [webbook.nist.gov]

- 4. This compound | 2338-12-7 [chemicalbook.com]

- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 1H-Benzotriazole, 6-nitro- | C6H4N4O2 | CID 61301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [stenutz.eu]

- 9. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

The Solubility of 5-Nitrobenzotriazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility of 5-nitrobenzotriazole, a critical parameter influencing its application in organic synthesis, materials science, and particularly in the realm of drug discovery and development. While quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes known qualitative information and provides a robust framework for its experimental determination. By examining the principles of solubility and drawing comparisons with structurally related compounds, researchers can predict and validate the behavior of this compound in various common organic solvents. This document also presents a detailed, field-proven protocol for the experimental determination of its solubility, discusses the theoretical underpinnings of its solubility profile, and explores its applications, with a focus on medicinal chemistry.

Introduction to this compound: A Molecule of Interest

This compound (C₆H₄N₄O₂) is a yellow crystalline solid that belongs to the benzotriazole class of heterocyclic compounds.[1] The presence of a nitro group on the benzotriazole scaffold significantly influences its chemical reactivity and physical properties, making it a valuable intermediate in various chemical transformations.[1] Its applications are diverse, ranging from a corrosion inhibitor to a key building block in the synthesis of complex organic molecules.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Key Physical and Chemical Properties:

-

Molecular Formula: C₆H₄N₄O₂[2]

-

Molecular Weight: 164.12 g/mol [2]

-

Appearance: Yellow crystalline solid[1]

-

Hazards: this compound is classified as an explosive material and should be handled with extreme caution in accordance with safety data sheets.[3] It is sensitive to heat, friction, and impact.

Understanding the Solubility of this compound

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound. The polarity of both the solute (this compound) and the solvent dictates the extent of dissolution. The molecular structure of this compound, featuring a fused aromatic system, a triazole ring, and a highly polar nitro group, results in a molecule with considerable polarity.

Expected Solubility in Common Organic Solvents

Based on its structure, the following trends in solubility can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen atoms of the triazole ring and the oxygen atoms of the nitro group. Therefore, moderate to good solubility is expected. Qualitative data confirms that this compound is soluble in ethanol.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess significant dipole moments and can effectively solvate polar molecules like this compound. Good solubility is predicted in these solvents. Qualitative reports confirm its solubility in acetone.[4]

-

Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane, Chloroform): Solubility in these solvents is expected to be moderate, influenced by a balance of polar and nonpolar interactions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the significant polarity of this compound, its solubility in nonpolar solvents is anticipated to be low.

-

Water: this compound has low solubility in water, a highly polar protic solvent.[4] This is likely due to the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the relatively large and less hydrophilic benzotriazole moiety.

Comparative Solubility Data

To provide a quantitative perspective, the following table includes solubility data for the parent compound, benzotriazole, and a related nitroaromatic compound, 2-nitrophenol. This data serves as a valuable reference for estimating the solubility of this compound.

| Solvent Category | Solvent | Benzotriazole Solubility ( g/100 mL) | 2-Nitrophenol Solubility ( g/100 mL at 25°C) | Expected this compound Solubility |

| Polar Protic | Methanol | Soluble | 73.3 | High |

| Ethanol | Soluble[5] | 46 (absolute ethanol)[6] | High[4] | |

| Water | Slightly to moderately soluble[5] | 0.21 (at 20°C) | Low[4] | |

| Polar Aprotic | Acetone | Soluble[5] | Very soluble | High[4] |

| Dimethylformamide (DMF) | Soluble[5] | - | Very High | |

| Dimethyl Sulfoxide (DMSO) | - | - | Very High | |

| Moderately Polar | Ethyl Acetate | - | 130.95 (at 15.5°C)[6] | Moderate |

| Dichloromethane (DCM) | - | - | Moderate | |

| Chloroform | Soluble[5] | - | Moderate | |

| Nonpolar | Toluene | Soluble[5] | 45.28 (at 15.5°C)[6] | Low |

| Benzene | Soluble[5] | Very soluble | Low |

Note: The expected solubility is a qualitative prediction based on chemical principles and available data for related compounds.

Experimental Determination of Solubility: A Step-by-Step Protocol

For precise and reliable solubility data, experimental determination is essential. The isothermal equilibrium shake-flask method is a widely accepted and robust technique.[7]

Principle of the Shake-Flask Method

An excess amount of the solid solute is equilibrated with a solvent at a constant temperature. The system is agitated for a sufficient period to ensure that a state of dynamic equilibrium is reached, where the rate of dissolution equals the rate of precipitation. The concentration of the solute in the clear, saturated supernatant is then determined analytically.

Experimental Workflow

Caption: Workflow for the experimental determination of this compound solubility using the shake-flask method with UV-Vis analysis.

Detailed Methodology

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath with agitation capabilities

-

Calibrated thermometer

-

Analytical balance (±0.1 mg)

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[1]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

-

Concentration Analysis by UV-Vis Spectroscopy:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan it across a range of UV-visible wavelengths to find the λmax.

-

Prepare Standard Solutions: Create a series of standard solutions of known concentrations of this compound in the same solvent.

-

Generate a Calibration Curve: Measure the absorbance of each standard solution at the λmax and plot a graph of absorbance versus concentration. The resulting linear relationship is described by the Beer-Lambert law.[8]

-

Analyze the Saturated Sample: Accurately dilute the filtered saturated solution to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as g/100 mL or mol/L.

-

Theoretical Framework of Solubility

The dissolution of a crystalline solid like this compound in a solvent is a thermodynamically driven process. The overall Gibbs free energy change (ΔG) for dissolution must be negative for the process to be spontaneous. This is governed by the enthalpy (ΔH) and entropy (ΔS) of dissolution:

ΔG = ΔH - TΔS

-

Enthalpy of Solution (ΔH_sol): This involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For a favorable dissolution, the energy released from solute-solvent interactions should be comparable to or greater than the energy required to overcome the lattice energy of the crystal and the cohesive forces of the solvent.

-

Entropy of Solution (ΔS_sol): Dissolution generally leads to an increase in entropy as the ordered crystalline structure of the solute is disrupted, and the molecules become more randomly dispersed in the solution.

The presence of the nitro group in this compound significantly increases its polarity and hydrogen bond accepting capability, which enhances its interaction with polar solvents, thereby favoring a more negative or less positive enthalpy of solution in these media.

Applications in Drug Development and Medicinal Chemistry

Benzotriazole and its derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[9]

This compound as a Synthetic Intermediate

The solubility of this compound is a critical factor in its use as a synthetic intermediate for the preparation of more complex pharmaceutical compounds. Good solubility in a reaction solvent ensures a homogeneous reaction mixture, leading to improved reaction rates and yields.

Role in Peptide Synthesis

While 1-hydroxybenzotriazole (HOBt) and its derivatives are well-known coupling reagents in peptide synthesis, the benzotriazole moiety itself is a key component.[10] These reagents are used to activate carboxylic acids, facilitating the formation of amide bonds with high efficiency and minimal racemization.[10] The solubility of these reagents in common peptide synthesis solvents like DMF is crucial for their effectiveness. While direct use of this compound as a primary coupling reagent is less common, its derivatives can be synthesized and explored for such applications, with the nitro group potentially modulating the reactivity of the benzotriazole system.

Caption: Generalized mechanism of benzotriazole-based coupling reagents in peptide synthesis.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.[3]

-

Explosive Hazard: It is sensitive to heat, shock, and friction.[3] Avoid grinding, impact, and exposure to high temperatures.

-

Toxicity: It may be harmful if swallowed, inhaled, or absorbed through the skin.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[12]

Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.

Conclusion

The solubility of this compound in organic solvents is a fundamental property that dictates its utility in research and development. While comprehensive quantitative data remains a gap in the scientific literature, this guide provides a strong theoretical and practical framework for researchers to understand, predict, and experimentally determine its solubility. The provided step-by-step protocol for the shake-flask method offers a reliable means to generate crucial data for optimizing synthetic processes and formulation development. As a versatile intermediate with potential applications in medicinal chemistry, a thorough understanding of the solubility of this compound is essential for unlocking its full potential in the synthesis of novel therapeutic agents.

References

-

PubChem. 1H-Benzotriazole, 6-nitro-. [Online]. Available: [Link]

-

Quora. How do you perform the shake flask method to determine solubility?. [Online]. Available: [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Online]. Available: [Link]

-

BioAssay Systems. Shake Flask Method Summary. [Online]. Available: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Online]. Available: [Link]

-

ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Online]. Available: [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Online]. Available: [Link]

-

Roots Press. Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. [Online]. Available: [Link]

-

ResearchGate. UV-Vis spectroscopic analysis for determining the maximum solubility of.... [Online]. Available: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Online]. Available: [Link]

-

Wikipedia. Ultraviolet–visible spectroscopy. [Online]. Available: [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Online]. Available: [Link]

-

Plytix. SAFETY DATA SHEET. [Online]. Available: [Link]

-

PubChem. 1H-Benzotriazole, 6-nitro-. [Online]. Available: [Link]

-

PubMed. Benzotriazole-mediated synthesis of aza-peptides: en route to an aza-leuenkephalin analogue. [Online]. Available: [Link]

-

ResearchGate. N-(Cbz and Fmoc-α-aminoacyl)benzotriazoles: Stable Derivatives Enabling Peptide Coupling of Tyr, Trp, Cys, Met, and Gln with Free Amino Acids in Aqueous Media with Complete Retention of Chirality. [Online]. Available: [Link]

-

Aapptec Peptides. Coupling Reagents. [Online]. Available: [Link]

-

PubMed Central. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. [Online]. Available: [Link]

-

Hilaris Publisher. Recent Development of Benzotriazole-Based Medicinal Drugs. [Online]. Available: [Link]

-

IJNRD. Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. [Online]. Available: [Link]

-

PubMed. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities. [Online]. Available: [Link]

-

ACS Omega. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. [Online]. Available: [Link]

-

IJNRD. Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. [Online]. Available: [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Online]. Available: [Link]

-

GSRS. This compound. [Online]. Available: [Link]

-

SUPPORTING INFORMATION. [Online]. Available: [Link]

-

ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?. [Online]. Available: [Link]

-

Amzole. 2-Methyl-5-Nitroimidazole Specification Sheet 2015. [Online]. Available: [Link]

-

The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Online]. Available: [Link]

-

PubChem. 5-Nitrobenzothiazole. [Online]. Available: [Link]

Sources

- 1. quora.com [quora.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 1H-Benzotriazole, 6-nitro- | C6H4N4O2 | CID 61301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 2338-12-7: this compound | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 9. ijnrd.org [ijnrd.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Safe Handling of 5-Nitrobenzotriazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical health and safety considerations for handling 5-Nitrobenzotriazole in a laboratory setting. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Understanding the Hazard Profile of this compound

This compound (C₆H₄N₄O₂) is a nitro-aromatic heterocyclic compound with significant utility in chemical synthesis.[1] However, its chemical structure, containing both a benzotriazole ring and a nitro group, confers a distinct and potentially hazardous reactivity profile that demands stringent safety protocols.[2]

Physicochemical and Explosive Hazards

The primary and most severe hazard associated with this compound is its explosive potential.[2] It is classified as a Division 1.1 explosive, meaning it has a mass explosion hazard.[3] The presence of the nitro group and the triazole ring makes the molecule energetically unstable and susceptible to detonation under certain conditions.[2]

Causality of Explosive Hazard: The explosive nature of this compound is due to the presence of the "explosophore" nitro group (-NO₂) attached to the benzotriazole nucleus. This functional group is oxygen-rich and can lead to rapid, exothermic decomposition, generating a large volume of gas and a shockwave.

Key triggers for explosion include:

-

Heat: May explode under prolonged exposure to heat or fire.[2][3]

-

Friction and Impact: Triazoles are a group of highly explosive materials that are sensitive to heat, friction, and impact.[2]

Dust may also form an explosive mixture in the air.[2] Therefore, all handling procedures must be designed to mitigate these risks.

| Property | Value | Source |

| Molecular Formula | C₆H₄N₄O₂ | [4] |

| Molecular Weight | 164.12 g/mol | [4] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 206-207 °C | [5] |

| Explosive Properties | Division 1.1 Explosive | [3] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. | [1] |

Toxicological Hazards

While comprehensive toxicological data for this compound is limited, the available information and data from structurally related compounds indicate several health hazards.

-

Acute Oral Toxicity: It is classified under GHS as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[3]

-

Irritation: It is identified as an irritant.[3] Fire may produce irritating, corrosive, and/or toxic gases.[3]

-

Skin and Respiratory Tract Irritation: While specific data for this compound is lacking, related nitroaromatic and benzotriazole compounds are known to cause skin and respiratory irritation.[6] Phenyl benzotriazole derivatives have been recognized as mutagenic agents.[7]

A Note on Data Gaps: There is a notable lack of specific data on the dermal and inhalation toxicity, carcinogenicity, and mutagenicity of this compound. However, some benzotriazole derivatives have shown mutagenic properties.[8] Given these data gaps, a precautionary approach is essential, and the compound should be handled as if it possesses these potential hazards.

Occupational Exposure Limits

No specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory bodies. In the absence of a specific OEL, it is prudent to handle this compound with the highest level of containment to minimize any potential exposure.

The Hierarchy of Controls: A Framework for Safety

To ensure the safe handling of this compound, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures to minimize risk.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Standard Operating Procedures for Safe Handling

The following protocols are designed to be self-validating systems, incorporating safety checks and best practices at each stage.

Personal Protective Equipment (PPE)

Due to the explosive and irritant nature of this compound, a comprehensive PPE ensemble is mandatory.[9]

| PPE Category | Item | Specification | Rationale |

| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. | Nitrile offers good resistance to a broad range of chemicals and provides a barrier against skin contact. |

| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times. | Protects against splashes and airborne particles. |

| Face Shield | A face shield should be worn over safety goggles, especially when there is a risk of splashing or explosion. | Provides an additional layer of protection for the face from splashes and potential explosions. | |

| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened. | Protects the skin and clothing from contamination and provides a degree of fire resistance. |

| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat. | Offers an additional layer of protection against spills of corrosive or hazardous materials. | |

| Respiratory Protection | Fume Hood | All work with this compound must be conducted in a certified chemical fume hood. | Contains and exhausts hazardous vapors and dust, preventing inhalation exposure. |

| Respirator | If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary. | Provides respiratory protection in situations where fume hood use is not feasible or is insufficient. |

Weighing and Transfer Protocol

Objective: To accurately weigh and transfer this compound while minimizing the risk of dust generation and exposure.

Methodology:

-

Preparation:

-

Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Don all required PPE.

-

Use non-sparking tools (e.g., bronze or plastic spatulas).

-

-

Weighing:

-

Place an analytical balance inside the fume hood.

-

Use a tared, sealed container (e.g., a vial with a screw cap) for weighing.

-

Carefully transfer the desired amount of this compound into the container using a non-sparking spatula.

-

Keep the stock container closed as much as possible.

-

-

Transfer:

-

Securely close the weighing container.

-

If transferring to a reaction vessel, do so within the fume hood.

-

If dissolving, add the solvent slowly to the solid to avoid splashing.

-

-

Cleanup:

-

Carefully clean any residual powder from the balance and work surface using a damp cloth or towel (do not dry sweep).

-

Dispose of all contaminated materials as hazardous waste.

-

Wash hands thoroughly after the procedure.

-

Storage and Stability

Proper storage is crucial to prevent accidental detonation or degradation.

-

Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[10]

-

Container: Keep in a tightly closed, clearly labeled container.[11]

-

Incompatible Materials: Store away from strong oxidizing agents and heavy metals.[2] The triazoles are a group of highly explosive materials that are sensitive to heat, friction, and impact.[2]

-

Segregation: Store separately from other chemicals, especially flammable and reactive materials.

Emergency Procedures: A Validating Response System

Rapid and correct response to an emergency is critical to minimizing harm.

Exposure Response

Sources

- 1. CAS 2338-12-7: this compound | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. 1H-Benzotriazole, 6-nitro- | C6H4N4O2 | CID 61301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound CAS#: 2338-12-7 [m.chemicalbook.com]

- 6. 5-Nitrobenzothiazole | C7H4N2O2S | CID 350135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Reactivity and Synthetic Utility of 5-Nitrobenzotriazole

Prepared by: Gemini, Senior Application Scientist

Abstract

5-Nitro-1H-benzotriazole (5-NBT) is a versatile chemical intermediate whose utility in organic synthesis is dictated by the unique electronic properties of its bicyclic heteroaromatic core. The strategic placement of a potent electron-withdrawing nitro group on the benzoid ring profoundly activates the molecule towards specific reaction classes, primarily nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the fundamental chemical principles governing the reactivity of 5-NBT. We will dissect its electronic structure, delineate the mechanistic pathways it undergoes, present its applications in modern synthesis, and provide validated experimental protocols for its use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this important intermediate.

Introduction and Physicochemical Profile

5-Nitrobenzotriazole is an organic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with a nitro group substituted at the 5-position of the benzene moiety. It typically presents as a stable, yellow crystalline solid with solubility in common organic solvents like ethanol and acetone. While it finds applications as a corrosion inhibitor and UV absorber, its primary value in a research and development context lies in its role as a highly reactive chemical intermediate.

The molecule's reactivity is a direct consequence of its electronic architecture. The combination of the inherently electron-deficient triazole ring and the powerful electron-withdrawing nitro group renders the fused benzene ring exceptionally electrophilic, priming it for reactions with a wide range of nucleophiles.[1] It is crucial to note that organic nitro compounds can be energetic and should be handled with appropriate safety protocols, as they may be explosive under conditions of heat or shock.[2]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided below for reference.

| Property | Value | Reference(s) |

| CAS Number | 2338-12-7 | [3] |

| Molecular Formula | C₆H₄N₄O₂ | [3][4] |

| Molecular Weight | 164.12 g/mol | [3][4] |